molecular formula C9H12OS B13858426 2-Methylthio-3,5-dimethylphenol

2-Methylthio-3,5-dimethylphenol

Cat. No.: B13858426
M. Wt: 168.26 g/mol
InChI Key: DGLPDVONIWDUPH-UHFFFAOYSA-N
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Description

2-Methylthio-3,5-dimethylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of a methylthio group (-SCH3) and two methyl groups (-CH3) attached to a phenol ring. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with a methylthio group. One common method includes the reaction of 3,5-dimethylphenol with methylthiol in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the phenol ring with the methylthio group.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The starting material, 3,5-dimethylphenol, is reacted with methylthiol in the presence of a suitable catalyst, such as an acid or base, to achieve high yields. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-Methylthio-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methylthio-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including oxidative stress and signal transduction. The phenolic hydroxyl group and the methylthio group play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.

    2-Methylthio-4,6-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,4-Dimethylthio-3,5-dimethylphenol: Contains additional methylthio groups, affecting its chemical behavior.

Uniqueness

2-Methylthio-3,5-dimethylphenol is unique due to the specific positioning of the methylthio and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

3,5-dimethyl-2-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5,10H,1-3H3

InChI Key

DGLPDVONIWDUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)SC)C

Origin of Product

United States

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